molecular formula C9H6BrNO3 B2473978 Methyl 4-bromo-3-cyano-2-hydroxybenzoate CAS No. 1805525-32-9

Methyl 4-bromo-3-cyano-2-hydroxybenzoate

Cat. No.: B2473978
CAS No.: 1805525-32-9
M. Wt: 256.055
InChI Key: ORJCUVYDXXUWGH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-2-hydroxybenzoate is a multifunctional aromatic ester characterized by a bromine atom at the 4-position, a cyano group at the 3-position, a hydroxyl group at the 2-position, and a methyl ester moiety at the 1-position of the benzene ring. This compound’s unique substitution pattern imparts distinct electronic, steric, and reactivity properties, making it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore) or organic synthesis (e.g., as a precursor for cross-coupling reactions). The bromine and cyano groups enhance electrophilicity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

methyl 4-bromo-3-cyano-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJCUVYDXXUWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-2-hydroxybenzoate. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 4-bromo-3-cyano-2-oxo-benzoate.

    Reduction: Methyl 4-bromo-3-amino-2-hydroxybenzoate.

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-cyano-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the cyano and hydroxyl groups can influence its binding affinity and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparison

The compound’s properties can be contextualized by comparing it to analogs with variations in substituents. Key comparisons include:

a) Methyl 4-bromo-3-fluoro-2-hydroxybenzoate (CAS: 1807191-62-3)
  • Structural Difference: Replacement of the cyano (-CN) group with a fluoro (-F) atom at the 3-position.
  • Impact: Electronic Effects: Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the aromatic ring but reduces nucleophilic substitution reactivity compared to the cyano group. Applications: Fluorinated analogs are often explored in medicinal chemistry for improved metabolic stability .
b) Methyl 4-cyano-3-fluorobenzoate
  • Structural Difference : Absence of the bromine and hydroxyl groups.
  • The hydroxyl group’s absence reduces hydrogen-bonding interactions, affecting solubility. Applications: Simpler analogs like this are typically intermediates in agrochemical synthesis .
c) Methyl 4-chlorobenzoate
  • Structural Difference: Chlorine replaces bromine at the 4-position; lacks cyano and hydroxyl groups.
  • Impact :
    • Electrophilicity : Chlorine is less electronegative than bromine, reducing ring activation for electrophilic substitution.
    • Cost and Stability : Chlorinated derivatives are often cheaper but may exhibit lower stability in certain reactions .

Functional Group Comparison Table

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Methyl 4-bromo-3-cyano-2-hydroxybenzoate Br (4), CN (3), OH (2), COOCH₃ (1) C₉H₆BrNO₃ High electrophilicity; cross-coupling precursor
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate Br (4), F (3), OH (2), COOCH₃ (1) C₈H₆BrFO₃ Enhanced metabolic stability
Methyl 4-cyano-3-fluorobenzoate CN (4), F (3), COOCH₃ (1) C₉H₆FNO₂ Agrochemical intermediate
Methyl 4-chlorobenzoate Cl (4), COOCH₃ (1) C₈H₇ClO₂ Low-cost intermediate

Biological Activity

Methyl 4-bromo-3-cyano-2-hydroxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H6BrNO3. Its structure features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate framework, which contributes to its reactivity and biological activity.

Mode of Action

The compound is hypothesized to interact with biological targets through nucleophilic substitution reactions, similar to other benzoic acid derivatives. This interaction may influence various cellular pathways, although specific targets remain to be fully elucidated.

Biochemical Pathways

Research indicates that this compound can affect enzymes involved in oxidative stress responses. It may either inhibit or activate these enzymes depending on the cellular context. However, detailed studies are needed to clarify the specific pathways influenced by this compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although comprehensive data on its spectrum of activity is limited .

Anticancer Activity

There is emerging interest in the anticancer properties of this compound. Research has indicated that it may influence cell signaling pathways related to apoptosis and stress responses, potentially leading to cancer cell death. However, quantitative assessments such as IC50 values and detailed mechanisms are still under investigation.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent . The compound's effects were compared with known anticancer drugs to establish relative potency.

In Vivo Studies

Research utilizing zebrafish models has provided insights into the toxicity and biological effects of this compound in living organisms. These studies have shown that while this compound exhibits some toxicity at higher concentrations, it also demonstrates promising therapeutic indices at lower doses .

Pharmacokinetics

Currently, the pharmacokinetic profile of this compound remains largely unknown. Further studies are required to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for evaluating its suitability for clinical applications.

Summary Table of Biological Activities

Activity Findings
Antimicrobial Preliminary evidence suggests activity against certain bacterial strains
Anticancer Dose-dependent inhibition observed in cancer cell lines; further studies needed
Toxicity Exhibits toxicity at high concentrations; needs assessment in vivo

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